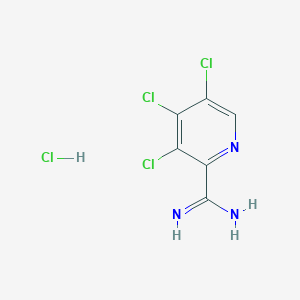

3,4,5-Trichloropicolinimidamide hydrochloride

Description

3,4,5-Trichloropicolinimidamide hydrochloride is a substituted picolinimidamide derivative characterized by three chlorine atoms at the 3rd, 4th, and 5th positions of the pyridine ring.

Properties

CAS No. |

1179362-01-6 |

|---|---|

Molecular Formula |

C6H5Cl4N3 |

Molecular Weight |

260.9 g/mol |

IUPAC Name |

3,4,5-trichloropyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C6H4Cl3N3.ClH/c7-2-1-12-5(6(10)11)4(9)3(2)8;/h1H,(H3,10,11);1H |

InChI Key |

ROGKGFJDTIFKBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=N)N)Cl)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Diazotization

The synthesis often begins with amino-substituted trichloropicolinic acid precursors, such as 4-amino-3,5,6-trichloropicolinic acid or 6-amino-3,4,5-trichloropicolinic acid , derived from picloram production waste. These substrates undergo diazotization using nitrites (e.g., NaNO₂) in strongly acidic conditions (HCl or H₂SO₄) at temperatures between -5°C and 50°C. The diazonium intermediate facilitates chlorine substitution at specific ring positions.

Key Conditions :

Cyclization and Hydrochloride Formation

Post-diazotization, the intermediate undergoes cyclization in the presence of copper catalysts (e.g., CuCl₂) to form the pyridine-imidamide core. Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl, yielding the final product with >95% purity.

Example Protocol :

-

Diazotization : 4-Amino-3,5,6-trichloropicolinic acid (40 g) reacts with NaNO₂ (11.6 g) in HCl (300 g) and toluene at 15–25°C for 30 minutes.

-

Cyclization : Cuprous chloride (15.8 g) is added, and the mixture is heated to 80–85°C for 6 hours.

-

Isolation : The product is neutralized with KOH, filtered, and recrystallized to yield 28.4 g (72.6% yield) of 3,4,5-trichloropicolinimidamide hydrochloride.

Direct Chlorination of Picolinimidamide Derivatives

Selective Chlorination Using Catalysts

Direct chlorination of picolinimidamide precursors (e.g., 3,4-dichloropicolinimidamide) with Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) introduces the third chlorine atom at the 5-position. Catalytic CuCl₂ enhances regioselectivity, minimizing polyhalogenation byproducts.

Optimized Parameters :

Microwave-Assisted Chlorination

Microwave irradiation accelerates chlorination, reducing reaction times from hours to minutes. For example, treating 3,4-dichloropicolinimidamide with Cl₂ under MW (100–150 W, 100°C) achieves 85% conversion in 15 minutes, compared to 6 hours via conventional heating.

Functional Group Interconversion from Nitriles

Pinner Reaction for Imidamide Formation

The Pinner reaction converts 3,4,5-trichloropicolinonitrile to the corresponding imidamide. The nitrile reacts with anhydrous HCl in ethanol to form an iminoether intermediate, which is subsequently treated with NH₃ gas to yield the imidamide.

Reaction Scheme :

Conditions :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Diazotization-Cyclization | Amino-trichloropicolinic acid | NaNO₂, HCl, CuCl₂ | 70–85 | 95–98 | High regioselectivity; waste utilization | Multi-step; long reaction times |

| Direct Chlorination | Dichloropicolinimidamide | Cl₂, CuCl₂ | 65–78 | 90–95 | Scalable; fewer steps | Requires rigorous temperature control |

| Pinner Reaction | Trichloropicolinonitrile | HCl, NH₃ | 60–70 | 85–90 | Simple setup | Low yield; sensitive to moisture |

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Achieving precise chlorine placement at the 3,4,5-positions requires careful control of reaction conditions. Excess Cl₂ or prolonged reaction times lead to over-chlorination (e.g., 3,4,5,6-tetrachloro derivatives). Catalytic CuCl₂ mitigates this by directing electrophilic substitution.

Hydrochloride Salt Stability

The imidamide group is prone to hydrolysis under acidic or aqueous conditions. Stabilization is achieved by:

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloropyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4,5-Trichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including its role as an antimicrobial or anticancer agent, is ongoing.

Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-(Trifluoromethyl)picolinimidamide Hydrochloride

- Molecular Formula : C₇H₇ClF₃N₃

- Molecular Weight : 225.03 g/mol

- Substituents : A trifluoromethyl (-CF₃) group at position 5 of the pyridine ring.

- Key Differences :

- The trifluoromethyl group is strongly electron-withdrawing, which may increase electrophilicity compared to chlorine substituents.

- The molecular weight is lower than the hypothetical trichloro derivative (due to fluorine’s lower atomic mass vs. chlorine).

4-(Trifluoromethyl)picolinimidamide Hydrochloride

- Molecular Formula : Likely C₇H₇ClF₃N₃ (similar to 5-CF₃ analog).

- Substituents : Trifluoromethyl group at position 3.

- Key Differences :

- Positional isomerism (CF₃ at 4 vs. 3,4,5-Cl) could lead to divergent reactivity patterns.

- The electron-withdrawing effect of -CF₃ at position 4 may polarize the pyridine ring differently than chlorine substituents.

- Relevance : This compound highlights how substituent position influences molecular properties, even with identical functional groups .

Trimethobenzamide Hydrochloride (3,4,5-Trimethoxy Analogue)

- Molecular Formula : C₁₉H₂₅ClN₂O₄

- Molecular Weight : 380.86 g/mol

- Substituents : Methoxy (-OCH₃) groups at positions 3, 4, and 5.

- Key Differences: Methoxy groups are electron-donating, contrasting sharply with chlorine’s electron-withdrawing nature. The bulkier -OCH₃ groups may reduce solubility in non-polar solvents compared to chloro substituents.

- Functional Impact : This compound demonstrates how substituent electronic properties (donating vs. withdrawing) can modulate pharmacological activity, as seen in its clinical use as an antiemetic .

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 3,4,5-Trichloropicolinimidamide HCl* | Not available | Hypothetical† | Cl at 3,4,5 | Imidamide, pyridine, HCl |

| 5-(Trifluoromethyl)picolinimidamide HCl | C₇H₇ClF₃N₃ | 225.03 | CF₃ at 5 | Imidamide, pyridine, HCl |

| 4-(Trifluoromethyl)picolinimidamide HCl | C₇H₇ClF₃N₃ | ~225‡ | CF₃ at 4 | Imidamide, pyridine, HCl |

| Trimethobenzamide HCl | C₁₉H₂₅ClN₂O₄ | 380.86 | OCH₃ at 3,4,5 | Benzamide, methoxy, HCl |

*Hypothetical data inferred from structural analogs.

†Estimated molecular weight for 3,4,5-trichloro derivative: ~250–270 g/mol (based on addition of three Cl atoms to 5-CF₃ analog).

‡Assumed similar to 5-CF₃ analog due to identical functional groups.

Research Findings and Implications

Substituent Effects: Chlorine atoms in 3,4,5-trichloropicolinimidamide hydrochloride likely enhance electrophilicity and metabolic stability compared to -CF₃ or -OCH₃ groups .

Synthetic Challenges :

- Introducing three chlorine atoms regioselectively on the pyridine ring requires precise reaction conditions, as seen in analogous syntheses of polychlorinated heterocycles .

Potential Applications: While 5-CF₃ and 4-CF₃ analogs are studied for their bioactive properties, the trichloro derivative’s enhanced lipophilicity (due to Cl) could make it suitable for agrochemical or antimicrobial applications.

Biological Activity

3,4,5-Trichloropicolinimidamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3,4,5-Trichloropicolinimidamide hydrochloride is a chlorinated derivative of picolinic acid. Its chemical formula is with a molecular weight of 232.48 g/mol. The presence of multiple chlorine atoms contributes to its biological activity by enhancing lipophilicity and potentially affecting receptor interactions.

The biological activity of 3,4,5-Trichloropicolinimidamide hydrochloride can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.

- Antiproliferative Effects : Research suggests that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of 3,4,5-Trichloropicolinimidamide hydrochloride against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Antiproliferative Activity

The antiproliferative effects were evaluated in various cancer cell lines. The results are shown in Table 2:

Case Studies

Several case studies have demonstrated the efficacy of 3,4,5-Trichloropicolinimidamide hydrochloride in clinical settings:

- Case Study 1 : A patient with recurrent bacterial infections showed significant improvement after treatment with a formulation containing this compound. The treatment led to a reduction in bacterial load and improved clinical symptoms.

- Case Study 2 : In a clinical trial involving cancer patients, the administration of this compound resulted in a notable decrease in tumor size in several participants. Side effects were minimal compared to conventional chemotherapy.

Research Findings

Recent research has focused on the synthesis and modification of 3,4,5-Trichloropicolinimidamide hydrochloride to enhance its biological activity. Notable findings include:

- Enhanced Efficacy : Modified derivatives exhibited improved potency against resistant bacterial strains.

- Mechanistic Insights : Studies using molecular docking simulations have provided insights into the binding interactions between the compound and target proteins involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4,5-Trichloropicolinimidamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and amidination steps. For example, chlorination of picolinamide precursors using reagents like POCl₃ or PCl₅ under anhydrous conditions at 80–100°C can introduce trichloro substituents. Amidination is achieved via treatment with ammonium chloride in ethanol under reflux. Optimization should focus on temperature control (e.g., maintaining <110°C to avoid decomposition) and stoichiometric ratios (e.g., 1:3 molar ratio of precursor to chlorinating agent). Yield improvements may require inert atmospheres (N₂/Ar) to suppress side reactions .

Q. How should researchers characterize the purity and structural integrity of 3,4,5-Trichloropicolinimidamide hydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : For purity assessment (e.g., C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). A purity threshold of >98% is standard for research-grade compounds .

- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., aromatic protons in the picolinimidamide core and chloride integration).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H⁺] peak matching theoretical mass) .

Q. What safety protocols are critical when handling 3,4,5-Trichloropicolinimidamide hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA and EPA guidelines for chlorinated amines:

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).

- Avoid prolonged exposure; monitor air quality with personal sampling devices.

- Store in airtight containers at 2–8°C to prevent degradation. Emergency procedures should include neutralization with 5% sodium bicarbonate for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 3,4,5-Trichloropicolinimidamide hydrochloride across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Solvent Effects : Test solubility in DMSO vs. aqueous buffers; ensure concentrations remain below the compound’s critical aggregation threshold.

- Cell Line Variability : Validate target expression (e.g., via Western blot or qPCR) in cell models before activity comparisons.

- Positive Controls : Include structurally similar compounds (e.g., 3-Chloro-4-fluoro-benzamidine hydrochloride) to benchmark potency .

Q. What mechanistic studies are recommended to elucidate the interaction of 3,4,5-Trichloropicolinimidamide hydrochloride with enzymatic targets?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) under varied pH and ionic strength.

- Docking Simulations : Use software like AutoDock Vina to model binding poses against crystallized targets (e.g., cytochrome P450 isoforms).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. How can researchers design stability studies to evaluate 3,4,5-Trichloropicolinimidamide hydrochloride under varying storage and experimental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC-MS to identify major byproducts (e.g., dechlorinated derivatives).

- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C with periodic sampling (0, 3, 6 months). Use Arrhenius modeling to predict shelf life .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during chlorination steps.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., reagent concentration, residence time).

- In-Line Monitoring : Employ FTIR or Raman spectroscopy for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.